molecular formula C12H8N2O B12280346 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile CAS No. 444002-96-4

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile

Cat. No.: B12280346
CAS No.: 444002-96-4
M. Wt: 196.20 g/mol
InChI Key: YWUBPOQDSWXEOL-UHFFFAOYSA-N
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Description

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is a heterocyclic compound that contains both a pyridine ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile typically involves the reaction of 2-oxo-1,2-dihydropyridine with benzonitrile under specific conditions. One common method involves the use of zinc oxide (ZnO), zinc chloride (ZnCl2), and N,N-diisopropylethylamine (DIEA) as catalysts to facilitate the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This method allows for the efficient production of the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The nitrile group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include various substituted pyridines and benzonitriles, which can have different functional groups and properties.

Scientific Research Applications

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridines: These compounds share a similar pyridine ring structure and exhibit comparable chemical reactivity.

    Benzonitriles: Compounds with a benzonitrile group that can undergo similar substitution reactions.

Uniqueness

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is unique due to its combination of a pyridine ring and a benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

444002-96-4

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

4-(2-oxopyridin-1-yl)benzonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H

InChI Key

YWUBPOQDSWXEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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